1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one
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Overview
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyrroles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one can be achieved through a multi-step process involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without recyclyzation of the imide cycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of optoelectronic materials and pigments.
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent biological activities, such as fibroblast growth factor receptor inhibition.
Indole derivatives: Indoles are prevalent in natural products and drugs, exhibiting various biological properties.
Uniqueness
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)butan-1-one is unique due to its specific structural features and the diverse range of reactions it can undergo
Properties
IUPAC Name |
1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-3-10(13)12-6-8-4-5-11-9(8)7-12/h8-9,11H,2-7H2,1H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGOSHDWXCKGPW-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2CCNC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1C[C@H]2CCN[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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